L-372662
Overview
Description
L-372662 is a synthetic organic compound known for its role as a potent and orally active non-peptide oxytocin antagonist. It has a molecular formula of C₃₃H₃₈N₄O₆ and a molecular weight of 586.68 g/mol . This compound is particularly significant in the field of pharmacology due to its high affinity and selectivity for the oxytocin receptor, making it a valuable tool in the study of oxytocin-related physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-372662 involves several key steps:
Condensation Reaction: 2-Aminobenzyl alcohol is condensed with N-tert-butoxycarbonyl-4-piperidone in toluene with azeotropic removal of water, forming an imine intermediate.
Reduction: The imine is reduced using sodium cyanoborohydride to yield a secondary amine.
Cyclization: The secondary amine is treated with triphosgene in the presence of N,N-diisopropyl ethylamine to produce a benzoxazinone derivative.
Deprotection: The benzoxazinone derivative is deprotected with hydrochloric acid in ethyl acetate to give the final piperidine product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
L-372662 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.
Substitution: Substitution reactions can occur at the aromatic rings or piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include 3-chloroperbenzoic acid.
Reduction: Sodium cyanoborohydride is used for reducing imines to amines.
Substitution: Various halogenated reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted aromatic compounds .
Scientific Research Applications
L-372662 has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of oxytocin receptor antagonists.
Biology: The compound is utilized in experiments to understand the role of oxytocin in various biological processes.
Medicine: this compound is investigated for its potential therapeutic applications in conditions related to oxytocin dysregulation, such as preterm labor.
Industry: The compound is used in the development of new pharmaceuticals targeting the oxytocin receptor.
Mechanism of Action
L-372662 exerts its effects by binding to the oxytocin receptor, thereby blocking the action of oxytocin. This antagonistic activity prevents oxytocin from inducing its physiological effects, such as uterine contractions. The molecular targets include the oxytocin receptor, and the pathways involved are those related to oxytocin signaling .
Comparison with Similar Compounds
Similar Compounds
L-371257: Another oxytocin antagonist with modifications at the acetylpiperidine terminus.
Atosiban: A peptide oxytocin antagonist used clinically to delay preterm labor.
Uniqueness
L-372662 is unique due to its high selectivity and affinity for the oxytocin receptor, as well as its excellent oral bioavailability. These properties make it a valuable tool for both research and potential therapeutic applications .
Properties
IUPAC Name |
1-[1-[2-methoxy-4-[1-[(2-methyl-1-oxidopyridin-1-ium-3-yl)methyl]piperidin-4-yl]oxybenzoyl]piperidin-4-yl]-4H-3,1-benzoxazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N4O6/c1-23-24(7-5-15-36(23)40)21-34-16-13-27(14-17-34)43-28-9-10-29(31(20-28)41-2)32(38)35-18-11-26(12-19-35)37-30-8-4-3-6-25(30)22-42-33(37)39/h3-10,15,20,26-27H,11-14,16-19,21-22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWSXDUHUVMPBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=[N+]1[O-])CN2CCC(CC2)OC3=CC(=C(C=C3)C(=O)N4CCC(CC4)N5C6=CC=CC=C6COC5=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162045-26-3 | |
Record name | L-372662 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162045263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-372662 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS95DW687N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.